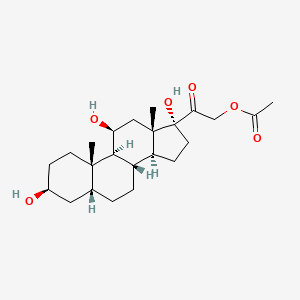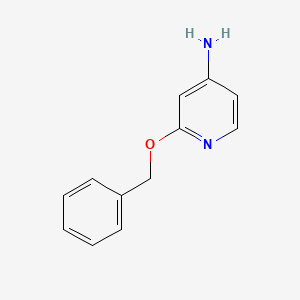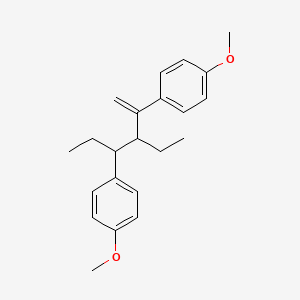
Risedronic Acid Monoethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risedronic Acid Monoethyl Ester is a derivative of risedronic acid, a bisphosphonate compound commonly used in the treatment of osteoporosis and other bone-related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Risedronic Acid Monoethyl Ester typically involves the esterification of risedronic acid. One common method includes the reaction of risedronic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the monoethyl ester along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound may utilize similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Risedronic Acid Monoethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to risedronic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Risedronic acid and ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
Risedronic Acid Monoethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bisphosphonate derivatives.
Biology: Studied for its potential effects on bone metabolism and its interactions with biological molecules.
Medicine: Investigated for its potential use in the treatment of bone-related disorders and as a drug delivery agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
Risedronic Acid Monoethyl Ester exerts its effects primarily through its interaction with bone hydroxyapatite. Upon binding to bone mineral, it is internalized by osteoclasts during bone resorption. Inside osteoclasts, the compound inhibits farnesyl pyrophosphate synthase, an enzyme critical for the prenylation of small GTPase signaling proteins. This inhibition leads to the induction of osteoclast apoptosis, thereby reducing bone resorption and turnover .
Comparison with Similar Compounds
Similar Compounds
Alendronic Acid: Another bisphosphonate used for similar therapeutic purposes.
Ibandronic Acid: Known for its potency and longer duration of action.
Zoledronic Acid: A more potent bisphosphonate with a broader range of applications.
Uniqueness
Risedronic Acid Monoethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its bioavailability and reduce side effects compared to other bisphosphonates .
Properties
IUPAC Name |
[1-[ethoxy(hydroxy)phosphoryl]-1-hydroxy-2-pyridin-3-ylethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO7P2/c1-2-17-19(15,16)9(11,18(12,13)14)6-8-4-3-5-10-7-8/h3-5,7,11H,2,6H2,1H3,(H,15,16)(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZAWNBBFXHEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)



![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

